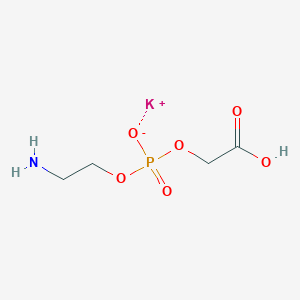

Potassium;2-aminoethyl carboxymethyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Carbon Capture Technologies

Research into blended absorbents for CO2 capture from flue gas identified that amines, including 2-((2-aminoethyl)amino)ethanol, when blended with trisodium phosphate (TSP), can significantly improve absorption performance. Potassium lysinate (K-Lys) added to TSP showed the highest CO2 loading capacity among the studied additives, highlighting its potential in gas separation technologies (Ramezani et al., 2017).

Synthesis of Complex Molecules

Potassium phosphate has been found to be a highly active catalyst in the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide. This research demonstrates the utility of potassium phosphate in organic synthesis, enabling the formation of valuable compounds under mild conditions (Ue Ryung Seo & Y. Chung, 2017).

Material Science and Optics

Studies on potassium dihydrogen phosphate (KDP) have explored its interaction with various dopants and its properties as a nonlinear optical material. For instance, L-arginine–doped KDP crystals, grown by the slow solvent evaporation technique, showed enhanced infrared absorption and Raman spectroscopic features, indicating the potential for functionalization in optical applications (Jayesh Govani et al., 2009). Additionally, KDP's microhardness and indentation fracture properties were investigated, providing insights into its mechanical behavior and potential in laser systems (T. Fang & J. Lambropoulos, 2004).

Nonlinear Optical Devices

Potassium titanyl phosphate (KTP) is highlighted for its superior nonlinear optical properties, particularly in frequency doubling of Nd laser radiation. The structure, defect chemistry, and processing-defect-property relationships of KTP have been reviewed, proposing strategies for novel thin-film photonic devices (M. Hagerman & K. Poeppelmeier, 1995).

将来の方向性

The future directions of research on Potassium;2-aminoethyl carboxymethyl phosphate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

作用機序

Mode of Action

Potassium;2-aminoethyl carboxymethyl phosphate exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion . It enters cells via active transport from extracellular fluid .

Biochemical Pathways

The compound is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It plays a crucial role in maintaining the acid-base balance, carbohydrate metabolism, and gastric secretion .

Pharmacokinetics

The compound is well absorbed from the upper gastrointestinal tract . It is primarily excreted through urine, with over 80% to 90% of the dose being reabsorbed by the kidney . Small amounts are also excreted through the skin and feces .

Result of Action

The action of Potassium;2-aminoethyl carboxymethyl phosphate results in the maintenance of normal renal function, the conduction of nerve impulses in the heart, brain, and skeletal muscle, and the contraction of cardiac, skeletal, and smooth muscles .

Action Environment

Environmental factors such as diet, medication, and health conditions can influence the action, efficacy, and stability of Potassium;2-aminoethyl carboxymethyl phosphate. For instance, certain medications and health conditions can lead to an increase in potassium levels, which may require adjustment of the dosage .

特性

IUPAC Name |

potassium;2-aminoethyl carboxymethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P.K/c5-1-2-10-12(8,9)11-3-4(6)7;/h1-3,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKDQCZVSYQNHP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)([O-])OCC(=O)O)N.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)

![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)